

Technical Support Center: Off-Target Effects of GSK RIPK1 Inhibitors

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Compound of Interest		
Compound Name:	GSK 625433	
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This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance regarding the off-target effects of GlaxoSmithKline's (GSK) Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of GSK's clinical RIPK1 inhibitor, GSK2982772?

A1: Extensive kinase selectivity profiling has demonstrated that GSK2982772 is a highly selective inhibitor of RIPK1. In a screen against 339 different kinases at a concentration of 10 μ M, GSK2982772 showed no significant off-target activity.[1] This high degree of selectivity is a key characteristic of this clinical candidate.

Q2: Are there other GSK RIPK1 inhibitors with known off-target profiles that can be used as research tools?

A2: Yes, several tool compounds from GSK have well-defined off-target profiles. For instance, GSK2593074A is a potent dual inhibitor of both RIPK1 and RIPK3.[2][3][4][5] Additionally, older GSK inhibitors developed for Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), such as GSK2606414 and GSK2656157, were later identified as potent RIPK1 inhibitors with documented off-target activities against other kinases.[6][7][8]







Q3: My experimental results with a GSK RIPK1 inhibitor are unexpected. Could this be due to off-target effects?

A3: While GSK's clinical RIPK1 inhibitors like GSK2982772 are highly selective, it is crucial to consider the specific compound you are using. If you are using tool compounds like the older PERK inhibitors or the dual RIPK1/RIPK3 inhibitor, off-target effects are more likely to contribute to the observed phenotype. It is recommended to consult the provided quantitative data on off-target profiles and consider orthogonal approaches, such as using a structurally different RIPK1 inhibitor or genetic knockdown, to validate that the observed effect is on-target.

Q4: Where can I find information on the signaling pathways potentially affected by off-target interactions?

A4: This guide provides diagrams of key signaling pathways for both RIPK1 and some of the known off-targets of GSK's tool compounds. Understanding these pathways can help in designing experiments to deconvolve on-target versus off-target effects.

Troubleshooting Guide

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Observed Problem	Potential Cause	Suggested Solution
Unexpected cellular phenotype (e.g., altered cell morphology, unexpected changes in proliferation/viability)	The inhibitor may be hitting an off-target kinase with a distinct biological function. For example, if using GSK2656157, off-target inhibition of kinases like ROCK1 or LCK could influence the cytoskeleton and cell signaling.	1. Validate with an alternative inhibitor: Use a highly selective RIPK1 inhibitor like GSK2982772 to see if the phenotype persists. 2. Consult off-target data: Review the quantitative kinase profiling data provided in this guide to identify potential off-target kinases. 3. Perform pathway analysis: Investigate if the observed phenotype aligns with the known functions of any identified off-target kinases.
Inconsistent results between different cell lines or experimental systems	The expression levels of the primary target (RIPK1) and potential off-target kinases can vary significantly between different cell types.	1. Profile target and off-target expression: Use techniques like Western blotting or qPCR to determine the relative expression levels of RIPK1 and key off-target kinases in your experimental systems. 2. Use a target engagement assay: Employ a method like the Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is engaging RIPK1 in your specific cell line at the concentrations used.
Discrepancy between biochemical and cellular assay results	Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence an	1. Assess cell permeability: If not already known, determine the cell permeability of the inhibitor. 2. Optimize inhibitor concentration: Perform doseresponse experiments in your



inhibitor's activity in a cellular context.

cellular assay to determine the optimal concentration for ontarget inhibition. 3. Use a livecell target engagement assay: A NanoBRET assay can provide quantitative data on inhibitor binding to RIPK1 within living cells.

Quantitative Data on Off-Target Effects High Selectivity Profile of Clinical Candidates

The following table summarizes the high selectivity of GSK's clinical-stage RIPK1 inhibitors.

Inhibitor	Assay Type	Number of Kinases Screened	Concentration	Off-Target Hits (>50% inhibition)
GSK2982772	Kinase Panel Screen	339	10 μΜ	0
GSK3145095	P33 Radiolabeled Assay	359	10 μΜ	0
GSK3145095	KINOMEscan	456	10 μΜ	0

Off-Target Profiles of GSK Tool Compounds

These tables provide data on GSK compounds with known off-target activities that also inhibit RIPK1.

GSK2593074A (Dual RIPK1/RIPK3 Inhibitor)



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Target	Binding Affinity (Kd)	Cellular Necroptosis IC50
RIPK1	12 nM	~3 nM
RIPK3	130 nM	~3 nM

GSK2656157 (PERK/RIPK1 Inhibitor)



Off-Target Kinase	IC50 (nM)
EIF2AK1 (HRI)	460
BRK	905
EIF2AK2 (PKR)	905
MEKK3	954
Aurora B	1259
KHS	1764
LCK	2344
MLK2	2796
ALK5	3020
MLCK2	3039
EIF2AK4(GCN2)	3162
c-MER	3431
РІЗКу	3802
WNK3	5951
LRRK2	6918
ROCK1	7244
MSK1	8985
NEK1	9807
AXL	9808
JAK2	24547

GSK2606414 (PERK/RIPK1 Inhibitor)



Off-Target Kinase	IC50 (nM)
KIT	154

Experimental Protocols Biochemical Kinase Assays

1. ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the
remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a
luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial
kinase activity.

General Protocol:

- Set up the kinase reaction including the kinase, substrate, ATP, and the test inhibitor in a multiwell plate.
- Incubate at the optimal temperature and time for the specific kinase.
- Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete excess ATP.
 Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.
- Measure luminescence using a plate reader.

Cellular Target Engagement Assays

2. NanoBRET™ Target Engagement Assay

This assay measures compound binding to a target protein in living cells.



 Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same protein. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

General Protocol:

- Transfect cells with a vector expressing the NanoLuc®-fused target protein (e.g., RIPK1).
- Plate the transfected cells in a multiwell plate.
- Add the test inhibitor at various concentrations.
- Add the specific NanoBRET™ tracer.
- Add the Nano-Glo® substrate to initiate the luminescent reaction.
- Measure the BRET signal using a plate reader equipped with appropriate filters.
- 3. Cellular Thermal Shift Assay (CETSA)

This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.

Principle: The binding of a small molecule inhibitor can stabilize its target protein, increasing
its resistance to thermal denaturation.

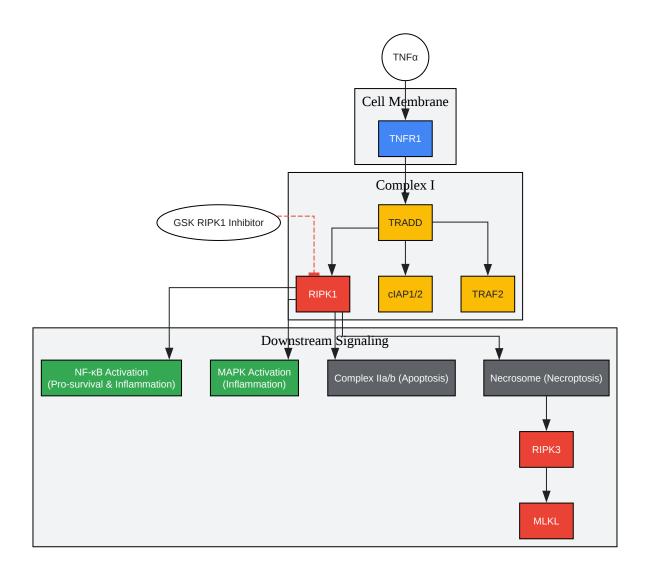
General Protocol:

- Treat intact cells with the test inhibitor or vehicle control.
- Heat the cell suspensions at a range of temperatures.
- Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
- Analyze the amount of soluble target protein remaining at each temperature using a detection method such as Western blotting or ELISA. An increase in the melting



temperature of the target protein in the presence of the inhibitor indicates target engagement.

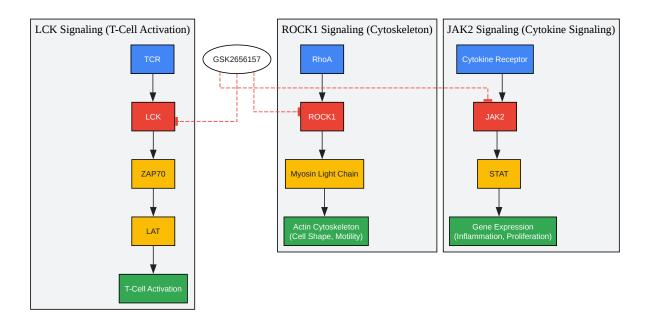
Signaling Pathway Diagrams



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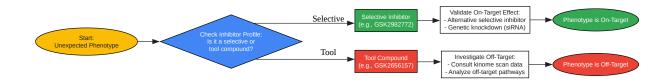


Caption: RIPK1 Signaling Pathway and Point of Inhibition.



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Caption: Potential Off-Target Signaling Pathways for GSK2656157.



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Caption: Troubleshooting Workflow for Unexpected Phenotypes.

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